molecular formula C₂₆H₂₈O₆ B1140815 Methyl 6-O-Trityl-alpha-D-galactopyranoside CAS No. 35920-83-3

Methyl 6-O-Trityl-alpha-D-galactopyranoside

Cat. No. B1140815
CAS RN: 35920-83-3
M. Wt: 436.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-O-Trityl-alpha-D-galactopyranoside is a specialty product used in proteomics research . It has an empirical formula of C26H28O6 and a molecular weight of 436.50 . This compound is considered an indispensable biomedical compound, showing immense potential in studying various ailments such as cancer, cardiovascular disorders, and neurological maladies .


Molecular Structure Analysis

The molecular structure of Methyl 6-O-Trityl-alpha-D-galactopyranoside is represented by the SMILES string: O [C@@H]1 [C@@H] (O) [C@@H] (OC)O [C@H] (COC (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4) [C@@H]1O . This notation represents the 3D structure of the molecule, including the configuration of each chiral center.


Physical And Chemical Properties Analysis

Methyl 6-O-Trityl-alpha-D-galactopyranoside has an optical activity of [α]22/D +55.0°, c = 0.5% in methanol . It is typically stored at a temperature of -20°C .

Mechanism of Action

The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside is not specified in the retrieved data. As a specialty product for proteomics research, it may be used to study the function of proteins in a biological context .

Future Directions

The future directions of Methyl 6-O-Trityl-alpha-D-galactopyranoside are not specified in the retrieved data. Given its use in proteomics research, it may continue to be used in the study of various diseases and the development of potential treatments .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-MQZWXTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-O-Trityl-alpha-D-galactopyranoside

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